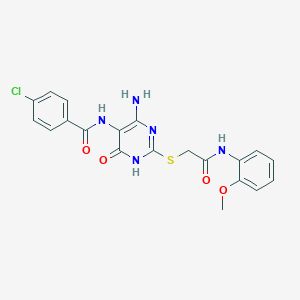

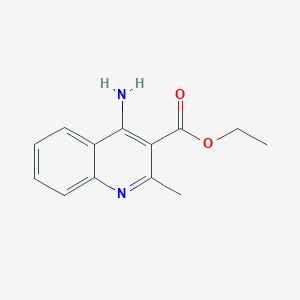

Ethyl 4-amino-2-methylquinoline-3-carboxylate

Vue d'ensemble

Description

Ethyl 4-amino-2-methylquinoline-3-carboxylate is a chemical compound with the CAS Number: 163455-37-6 . It has a molecular weight of 230.27 .

Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives, which include this compound, have been reported in various studies . The Doebner–von Miller reaction is one of the best-known techniques for the synthesis of 2-methylquinoline .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.27 .Applications De Recherche Scientifique

Synthesis and Derivative Formation

Ethyl 4-amino-2-methylquinoline-3-carboxylate and its derivatives have been studied extensively in the field of organic chemistry. A notable application is in the synthesis of various quinoline derivatives. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives was developed, starting from commercially available 2-aminobenzoic acids. This method involved converting anthranilic acids to isatoic anhydrides, followed by reacting with sodium enolate of ethyl acetoacetate, forming substituted quinolines (Jentsch et al., 2018).

Antibacterial Applications

The antibacterial properties of quinoline derivatives have been explored in various studies. Ethyl 2-chloroquinoline-3-carboxylates, derived from this compound, showed moderate antibacterial activity against Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

Fluorescence and Biochemical Studies

Quinoline derivatives are known for their fluorescence properties and are used in biochemical and medical studies. For instance, reactions of 2-chloro-4-methylquinolines with aminobenzoic acids and ethyl 4-aminobenzoate were studied to obtain new quinoline derivatives, which are useful as fluorophores and potential antioxidants (Aleksanyan & Hambardzumyan, 2013).

Anticancer Research

Some derivatives of this compound have been synthesized and tested for their potential anticancer effects. For example, new 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives were produced and demonstrated significant anticancer activity against the MCF-7 breast cancer cell line (Gaber et al., 2021).

Antiallergy Activity

Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a derivative of this compound, has been developed as a new prototype with oral antiallergy activity, demonstrating higher potency than disodium cromoglycate in rat passive cutaneous anaphylaxis tests (Althuis et al., 1979).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-amino-2-methylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-8(2)15-10-7-5-4-6-9(10)12(11)14/h4-7H,3H2,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXJUYOPYYMLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol](/img/structure/B2811110.png)

![6-{3-[(2-methylbenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2811114.png)

![(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2811116.png)

![2-(2-fluorophenoxy)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2811117.png)

![N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2811124.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2811126.png)